![molecular formula C17H14N4O B2929370 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide CAS No. 1396880-06-0](/img/structure/B2929370.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

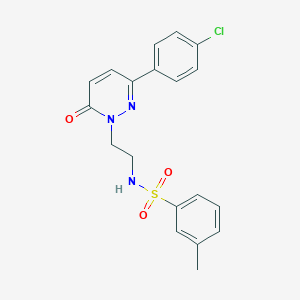

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . They have been significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine analogs has been a focus in recent years due to their versatility and ease of preparation . A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Scientific Research Applications

Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, including structures related to N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide, were designed and synthesized as new anti-Mycobacterium tuberculosis agents. These compounds exhibited promising in vitro potency against drug-susceptible H37Rv strain and multidrug-resistant Mtb strains. Notably, one representative compound significantly reduced the bacterial burden in an autoluminescent H37Ra infected mouse model, highlighting its potential as a lead compound for antitubercular drug discovery (Tang et al., 2015).

Heterocyclic Chemistry

Research into the functionalization reactions of related heterocycles, such as pyrazole-3-carboxylic acid and its derivatives, has provided insights into the chemical properties and potential applications of these compounds. These studies contribute to the understanding of the mechanisms and efficiencies of different synthetic pathways, thereby facilitating the development of new compounds with potential applications in medicinal chemistry and beyond (Yıldırım et al., 2005).

Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives have been explored due to their broad spectrum of biological activities and importance in materials science. These derivatives are of biomedical significance and have been studied extensively for their potential applications in various domains (Moustafa et al., 2022).

Anticancer Evaluation

Novel indole derivatives linked to the pyrazole moiety have been developed as antitumor agents. The synthesized compounds displayed significant in vitro cytotoxicity against various human cancer types, underscoring the potential of pyrazole-indole hybrids in cancer therapy (Hassan et al., 2021).

Antimicrobial Activity

The antibacterial activity of novel pyrazolopyridine derivatives has been investigated, with certain compounds showing moderate to good activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential of pyrazolopyridine derivatives as antibacterial agents (Panda et al., 2011).

Future Directions

Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds and has an emerging engrossment in synthetic as well as medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analog focuses on synthetic strategies in current years . This suggests that there is a promising future for the development and application of “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide” and similar compounds in medicinal chemistry and drug molecule production.

Mechanism of Action

Target of Action

The primary target of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .

Mode of Action

The compound likely binds to the active site of CDK2, preventing its interaction with other proteins and thus inhibiting its function .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cell from dividing. This can lead to apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

Similar compounds have been found to have good bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for the treatment of cancer.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the compound can improve both its absorption and emission behaviors . .

Biochemical Analysis

Biochemical Properties

They have tunable photophysical properties, and their electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines . For instance, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function .

Properties

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(14-11-18-15-6-2-1-5-13(14)15)19-9-12-10-20-21-8-4-3-7-16(12)21/h1-8,10-11,18H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNCRNBNUDPIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)

![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)

![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2929310.png)